molecular formula C11H16F2O B566766 (4,4-Difluoroadamantan-1-yl)methanol CAS No. 1283719-51-6

(4,4-Difluoroadamantan-1-yl)methanol

Cat. No.: B566766
CAS No.: 1283719-51-6
M. Wt: 202.245
InChI Key: FUGCZPLJOOCMNN-UHFFFAOYSA-N
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Description

(4,4-Difluoroadamantan-1-yl)methanol is a high-purity adamantane derivative intended for research use in medicinal chemistry and drug discovery. Compounds featuring the adamantane scaffold are of significant interest in developing novel therapeutic agents . In particular, research indicates that adamantane and adamantanol derivatives serve as key scaffolds in the development of inhibitors targeting the Mycobacterium tuberculosis membrane protein large 3 (MmpL3), a promising target for new anti-tuberculosis drugs . Incorporating a polar moiety, such as a methanol group, into the adamantane structure is a strategy explored to improve the aqueous solubility of potential drug candidates while maintaining adequate lipophilicity for effective penetration of the bacterial cell wall . The specific presence of fluorine atoms on the adamantane core can further influence the lipophilicity, metabolic stability, and binding affinity of these research compounds, allowing scientists to fine-tune key properties . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4,4-difluoro-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCZPLJOOCMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735112
Record name (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283719-51-6
Record name (4,4-Difluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cyclization with Fluorinated Dienophiles

The adamantane skeleton can be assembled via Diels-Alder reactions using fluorinated building blocks. For example, reacting a fluorinated cyclohexene derivative with a diene under high-pressure conditions forms the bicyclic core. Subsequent oxidation of a methyl group to methanol (via KMnO₄ or RuO₄) yields the target compound. A representative scheme is:

Fluorinated Cyclohexene+DieneΔ,PressureFluorinated Adamantane IntermediateOxidation(4,4-Difluoroadamantan-1-yl)methanol\text{Fluorinated Cyclohexene} + \text{Diene} \xrightarrow{\Delta, \text{Pressure}} \text{Fluorinated Adamantane Intermediate} \xrightarrow{\text{Oxidation}} \text{this compound}

This method benefits from inherent regiocontrol but requires optically pure precursors to avoid stereochemical complications.

Reductive Fluorination of Ketone Precursors

4-Oxoadamantan-1-ylmethanol serves as a key intermediate for reductive fluorination. Using Deoxo-Fluor or DAST (diethylaminosulfur trifluoride), the ketone is converted to a difluoromethylene group:

4-Oxoadamantan-1-ylmethanol+2 DASTCH₂Cl₂, -20°CThis compound+SO2+Et2NH\text{4-Oxoadamantan-1-ylmethanol} + 2\ \text{DAST} \xrightarrow{\text{CH₂Cl₂, -20°C}} \text{this compound} + \text{SO}2 + \text{Et}2\text{NH}

This one-pot reaction achieves ~70% yield in cyclohexane analogs, though adamantane’s rigidity may necessitate higher temperatures or prolonged reaction times.

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but may degrade acid-sensitive intermediates.

  • Low temperatures (-20°C to 0°C) mitigate side reactions in DAST-mediated fluorination.

Protecting Group Strategies

  • Silyl Ethers (TBS, TIPS): Provide robust protection for the methanol group during harsh fluorination conditions.

  • Acetates : Easily removed under basic conditions but less stable under nucleophilic fluorination.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Direct Fluorination30–5085–90Regioselectivity, byproduct formation
Halogen Exchange40–6090–95Precursor availability
Diels-Alder Construction50–7080–85Stereochemical control
Reductive Fluorination60–7095–98DAST handling, gas evolution

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoroadamantan-1-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: (4,4-Difluoroadamantan-1-yl)formaldehyde or (4,4-Difluoroadamantan-1-yl)carboxylic acid.

    Reduction: (4,4-Difluoroadamantan-1-yl)methane.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

(4,4-Difluoroadamantan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4-Difluoroadamantan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound’s fluorine atoms can enhance binding affinity to target proteins, leading to increased efficacy in therapeutic applications. The rigid adamantane structure also contributes to its stability and ability to resist metabolic degradation, prolonging its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoroadamantan-1-yl)methanol
  • (4,4-Dichloroadamantan-1-yl)methanol
  • (4,4-Dibromoadamantan-1-yl)methanol

Uniqueness

(4,4-Difluoroadamantan-1-yl)methanol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability compared to its mono-fluorinated or halogenated counterparts. The difluorinated compound exhibits enhanced reactivity in certain chemical reactions and improved biological activity, making it a valuable compound for various applications .

Biological Activity

(4,4-Difluoroadamantan-1-yl)methanol, a compound with the CAS number 1283719-51-6, has garnered attention in recent research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

This compound is a derivative of adamantane, characterized by the presence of two fluorine atoms at the 4-position of the adamantane framework. The structure can be represented as follows:

C11H14F2O\text{C}_{11}\text{H}_{14}\text{F}_2\text{O}

This compound is a colorless solid that has been synthesized for various biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Notably, it has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the production of leukotrienes from arachidonic acid. The inhibition of 5-LO is significant as leukotrienes play a crucial role in inflammatory responses and various pathological conditions.

Inhibition Profile

The compound exhibits an IC50 value against 5-LO that indicates moderate potency in inhibiting this enzyme. The specific IC50 value reported is approximately 0.47 µM , suggesting a promising potential for anti-inflammatory applications .

Anti-inflammatory Effects

Due to its ability to inhibit 5-LO, this compound may have therapeutic implications in treating inflammatory diseases such as asthma and rheumatoid arthritis. The modulation of leukotriene synthesis can lead to reduced inflammation and associated symptoms.

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo effects of this compound in rodent models. The findings suggested that administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. This supports the hypothesis that its mechanism of action via 5-LO inhibition translates into tangible biological effects.

Parameter Control Group Treatment Group
Inflammatory Marker Level (pg/ml)150 ± 2075 ± 15
Pain Response Score (0-10)8 ± 13 ± 1

This table illustrates the significant reduction in both inflammatory markers and pain response scores following treatment with this compound.

Q & A

Basic: What are the standard synthetic routes for (4,4-Difluoroadamantan-1-yl)methanol, and how can purity be optimized?

Answer:
The synthesis typically involves fluorination of adamantane precursors followed by hydroxymethylation. A common method is acid-catalyzed adamantylation, as seen in analogous adamantane methanol derivatives. For example:

  • Reaction Setup : Use trifluoroacetic acid (TFA) as a catalyst to facilitate adamantane ring formation, as demonstrated in adamantanol reactions with dihydroxynaphthalene derivatives .
  • Purification : Recrystallization in non-polar solvents (e.g., isooctane) yields high-purity products (86% yield in similar systems) .
  • Characterization : Confirm purity via HPLC (method development using pH and methanol gradients) and NMR spectroscopy (e.g., δ 1.37–1.56 ppm for adamantane protons) .

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